
Leonoside B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Leonoside B is a natural compound that belongs to the family of iridoid glycosides, which are secondary metabolites found in plants. It has been isolated from various medicinal plants, including Leonurus japonicus, Leonurus heterophyllus, and Leonurus sibiricus. This compound has been reported to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties.
Aplicaciones Científicas De Investigación
Phytochemistry and Traditional Uses
Leonurus cardiaca, commonly known as Motherwort, contains a variety of compounds including monoterpenes, diterpenes (like Leonoside B), triterpenes, and flavonoids. Traditionally, Motherwort has been used for treating nervous heart conditions, digestive disorders, bronchial asthma, climacteric symptoms, amenorrhea, and externally for wounds and skin inflammations. Pharmacological studies have validated its antibacterial, antioxidant, anti-inflammatory, analgesic activities, and effects on the heart and circulatory system. Sedative and hypotensive activity has been demonstrated in clinical trials, highlighting its therapeutic potential beyond traditional uses (Wojtyniak, Szymański, & Matławska, 2013).
Pharmacological Properties
The genus Leonurus, to which this compound belongs, exhibits significant pharmacological activities including uterine contraction, sedative effects, cardiovascular protection, neuroprotection, anti-inflammatory, anti-cancer, and anti-platelet aggregation properties. The labdane diterpenoids, which include this compound, are primarily associated with anti-inflammatory effects, suggesting their potential in developing therapies for chronic inflammatory diseases (Zhang et al., 2018).
Ethnopharmacological Relevance
Leonurus japonicus, another plant in the Leonurus genus, has been used in traditional Chinese medicine for women's health issues such as menoxenia, dysmenorrhea, and amenorrhea. This use is supported by the presence of over 140 chemical compounds including alkaloids, diterpenes, and flavonoids, with this compound contributing to its pharmacological profile. The primary activities of these components include effects on the uterus as well as cardioprotective, antioxidative, neuroprotective, and anti-cancer activities, aligning with traditional applications and suggesting avenues for novel therapeutic developments (Shang et al., 2014).
Toxicological Perspectives
While the genus Leonurus, and by extension this compound, shows promise for therapeutic use, understanding the toxicity and safe use is crucial. Advances in studies on the toxicity of Herba Leonuri, which contains this compound, are important for setting safety standards and ensuring the clinical safety of these compounds. Research indicates the need for careful consideration of dosages and potential adverse reactions, aiming to balance efficacy with safety (Sun Ron, 2014).
Propiedades
Número CAS |
140147-67-7 |
|---|---|
Fórmula molecular |
C36H48O19 |
Peso molecular |
784.8 g/mol |
Nombre IUPAC |
[4-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C36H48O19/c1-16-26(42)28(44)33(55-34-29(45)27(43)21(40)15-50-34)36(51-16)54-32-30(46)35(49-11-10-18-5-8-22(47-2)20(39)12-18)52-24(14-37)31(32)53-25(41)9-6-17-4-7-19(38)23(13-17)48-3/h4-9,12-13,16,21,24,26-40,42-46H,10-11,14-15H2,1-3H3/b9-6+ |
Clave InChI |
ZIPURHYPGUGDEP-RMKNXTFCSA-N |
SMILES isomérico |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)OC)O)O)OC5C(C(C(CO5)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)OC)O)O)OC5C(C(C(CO5)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)OC)O)O)OC5C(C(C(CO5)O)O)O)O)O |
Sinónimos |
eta-(3-hydroxy, 4-methoxyphenyl)-ethyl-O-alpha-L-arabinopyranosyl-(1-2)-alpha-L-rhamnopyranosyl-(1-3)-4-O-feruloyl-beta-D-glycopyranoside leonoside B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




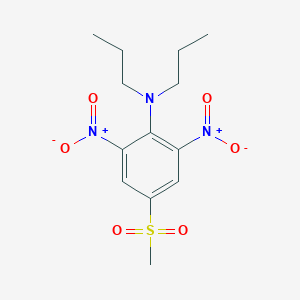
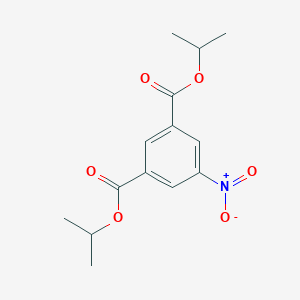
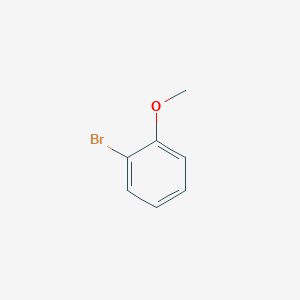

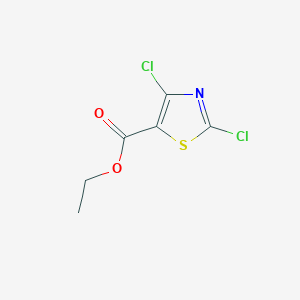
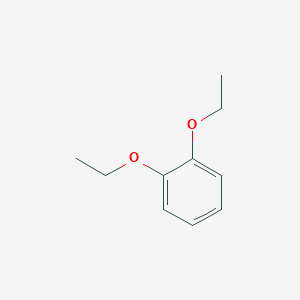
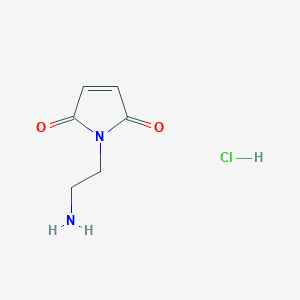
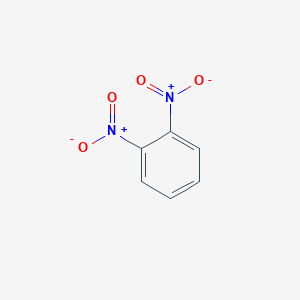
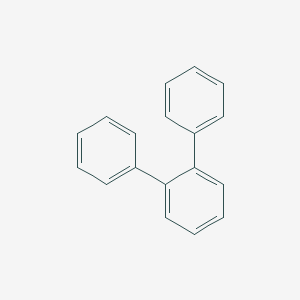
![(1R,2R,6R,7S,9R)-4,4,12,12-Tetramethyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane-7-carbonitrile](/img/structure/B166447.png)

![(2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid](/img/structure/B166451.png)
